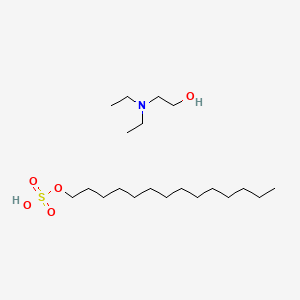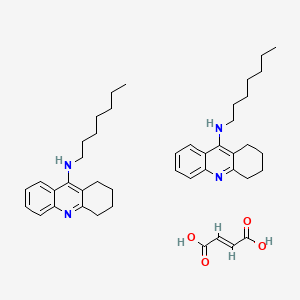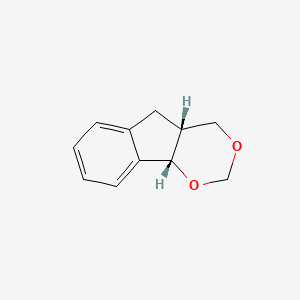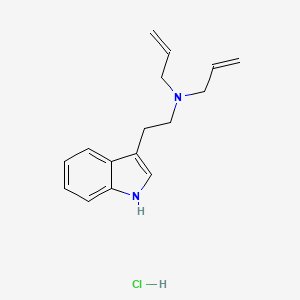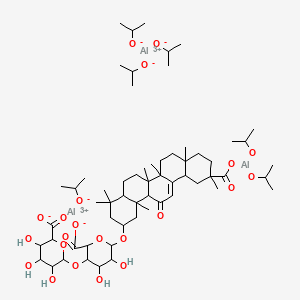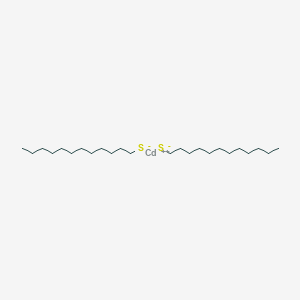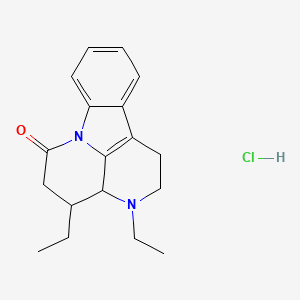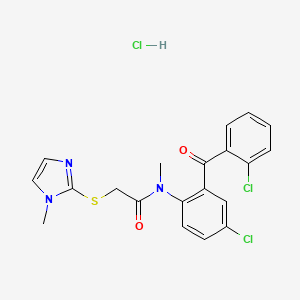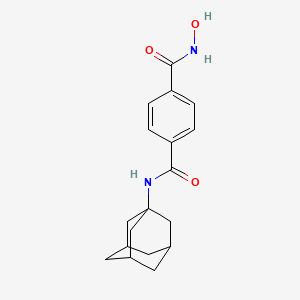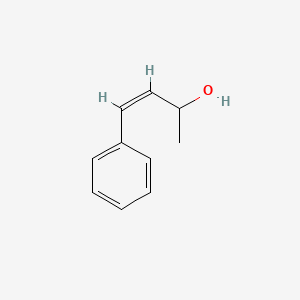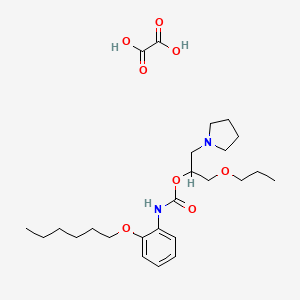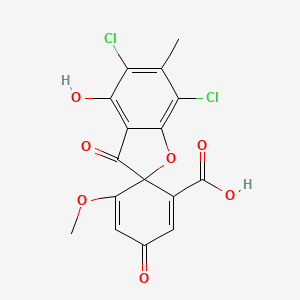
Erdin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erdin is a chlorine-containing fungal metabolite isolated from Aspergillus terreus Thom. It is known by its chemical name, 5,7-Dichloro-4-hydroxy-6-methoxy-6-methyl-3,4-dioxospiro[benzofuran-2(3H),1-[2,5]cyclohexadiene]-2-carboxylic acid. The compound has a molecular formula of C16H10Cl2O7 and a molecular weight of 385.15 . This compound is structurally related to geodin, another fungal metabolite.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erdin can be synthesized through various organic reactions. One common method involves the use of specific fungal strains that naturally produce the compound. The synthetic route typically involves the cultivation of Aspergillus terreus under controlled conditions to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Aspergillus terreus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Erdin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of this compound. These derivatives can have different biological and chemical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Erdin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study fungal metabolites and their biosynthesis.
Biology: It is used to investigate the biological activities of fungal metabolites, including their antimicrobial and antifungal properties.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in developing new antifungal drugs.
Mecanismo De Acción
Erdin exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and proteins in fungal cells, disrupting their normal functions. The compound’s mechanism of action involves inhibiting key metabolic pathways, leading to the death of fungal cells. Detailed studies on this compound’s interaction with cellular components help in understanding its antifungal properties .
Comparación Con Compuestos Similares
Erdin is structurally similar to other fungal metabolites such as geodin. it has unique properties that distinguish it from these compounds:
Geodin: Another fungal metabolite with a similar structure but different biological activities.
Emodin: A related anthraquinone compound with distinct pharmacological properties.
Chrysophanol: Another anthraquinone derivative with different chemical and biological characteristics.
This compound’s unique combination of chlorine atoms and functional groups contributes to its specific biological activities and chemical reactivity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O7/c1-5-10(17)12(20)9-13(11(5)18)25-16(14(9)21)7(15(22)23)3-6(19)4-8(16)24-2/h3-4,20H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJDPELVDLJCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26891-81-6 |
Source


|
| Record name | Erdin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026891816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERDIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB60333O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
